NY-ESO-1 (155-163)

T-cell priming in vitro immunogenicity melanoma

The NY-ESO-1 (155-163) peptide (sequence: QLSLLMWIT) is a 9-amino-acid fragment of the cancer-testis antigen NY-ESO-1 (CTAG1B), which is aberrantly expressed in a wide range of tumors but not in normal adult somatic tissues. This peptide represents one of three overlapping, naturally processed, HLA-A*0201-restricted T-cell epitopes within the NY-ESO-1 protein, alongside the 157-165 and 157-167 sequences.

Molecular Formula
Molecular Weight
Cat. No. B1575478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNY-ESO-1 (155-163)
SynonymsCancer/testis antigen 1 (155-163); NY-ESO-1 (155-163)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

NY-ESO-1 (155-163) Peptide: A Critical Control Epitope for HLA-A2-Restricted Cancer Vaccine Research


The NY-ESO-1 (155-163) peptide (sequence: QLSLLMWIT) is a 9-amino-acid fragment of the cancer-testis antigen NY-ESO-1 (CTAG1B), which is aberrantly expressed in a wide range of tumors but not in normal adult somatic tissues [1]. This peptide represents one of three overlapping, naturally processed, HLA-A*0201-restricted T-cell epitopes within the NY-ESO-1 protein, alongside the 157-165 and 157-167 sequences [2]. A defining characteristic is its high binding affinity for the HLA-A*0201 molecule, which, paradoxically, is associated with poor immunogenicity relative to its overlapping counterparts [3]. This unique property makes it an essential, non-redundant tool for dissecting antigen presentation versus T-cell recognition.

Why NY-ESO-1 (155-163) Cannot Be Replaced by the Immunodominant 157-165 Epitope


The overlapping nature of the NY-ESO-1 155-163, 157-165, and 157-167 epitopes can lead to the incorrect assumption of functional redundancy in T-cell assays. However, published data definitively demonstrate that these peptides are not interchangeable. The 155-163 peptide exhibits a starkly different immunological profile: it binds strongly to HLA-A*0201 but is recognized far less efficiently by specific CTL clones and is poorly immunogenic in vitro compared to the 157-165 peptide [1]. For instance, in a direct patient sample analysis, CTLs could be generated using the 157-165 or 157-167 peptides but consistently failed with the 155-163 peptide [2]. Generic substitution with the more common 157-165 peptide would therefore invalidate experiments designed to study non-immunogenic, high-affinity MHC interactions or to use the peptide as a negative control.

Head-to-Head Quantitative Evidence for NY-ESO-1 (155-163) Peptide Differentiation


In Vitro CTL Generation: NY-ESO-1 (155-163) Fails to Elicit CTLs Where 157-165 Succeeds

In a direct head-to-head comparison using peripheral blood from HLA-A2.1+ metastatic melanoma patients, peptide-reactive cytotoxic T-lymphocytes (CTLs) were generated in vitro with NY-ESO-1:157–165 or NY-ESO-1:157–167, but not with NY-ESO-1:155–163 [1]. This demonstrates a qualitative functional difference in the ability to prime a T-cell response.

T-cell priming in vitro immunogenicity melanoma cancer vaccine

CTL Clone Recognition Efficiency is Inferior Despite Stronger MHC Binding

A study analyzing the relative antigenicity of natural NY-ESO-1 sequences found that while NY-ESO-1 155-163 and 157-167 bind very strongly to HLA-A*0201, they are recognized less efficiently by specific CTL clones derived from melanoma patients compared to the suboptimally-binding 157-165 peptide [1]. This uncouples MHC binding strength from T-cell receptor (TCR) recognition efficacy.

TCR recognition antigenicity MHC binding CTL clone

Relative In Vitro Immunogenicity Is Significantly Lower Than Overlapping Peptides

In a comparative analysis of all natural overlapping peptides, NY-ESO-1 157-165 and NY-ESO-1 157-167 exhibited 'good' in vitro immunogenicity, whereas peptide NY-ESO-1 155-163 was classified as 'poorly immunogenic' [1]. This categorical distinction was observed across multiple experiments, establishing a clear hierarchy of immunogenicity.

immunogenicity ranking in vitro assay peptide vaccine design

Validated Research and Industrial Applications for NY-ESO-1 (155-163) Peptide


Negative Control Reagent for NY-ESO-1 T-Cell Immunoassays (ELISPOT/ICS)

The documented failure of the 155-163 peptide to prime T-cell responses in vitro [1] and its poor immunogenicity relative to 157-165 [2] makes it a rigorous, antigen-specific negative control. In ELISPOT or intracellular cytokine staining (ICS) assays designed to monitor patient responses to the immunodominant 157-165 epitope, the 155-163 peptide provides a matched, sequence-overlapping control that accounts for nonspecific background activation, ensuring specificity of detected responses.

Dissecting MHC Binding vs. TCR Signaling in Structural Biology

The peptide's unique 'high-affinity MHC binding, low-TCR recognition' profile [1] is directly exploitable for structural and kinetic studies. Researchers can use the 155-163/HLA-A*0201 complex to study the structural basis of peptide-MHC stability and TCR engagement parameters in the absence of a strong activation signal, contrasting it with the 157-165/HLA-A*0201 complex to isolate the molecular determinants of immunogenicity.

Standardized Antigen for pMHC Tetramer Staining Validation

Given its strong binding to HLA-A*0201, the 155-163 peptide can be used to generate highly stable pMHC tetramers for flow cytometry. When used alongside 157-165 tetramers, the 155-163 tetramer serves as a critical control to validate staining specificity, helping to discriminate between high-avidity, antigen-specific T cells and nonspecific binding, as T cells specific for the 157-165 epitope will not cross-react with the 155-163/HLA-A2 complex.

Reference Epitope for In Silico and In Vitro Antigen Processing Studies

As a naturally processed epitope that is presented but non-immunogenic, the 155-163 peptide serves as a valuable benchmark for validating computational algorithms (e.g., NetMHC) and in vitro proteasomal digestion assays. Its strong predicted binding score and poor empirical immunogenicity [2] provide a critical data point for refining models that aim to predict T-cell epitopes from MHC binding predictions alone.

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